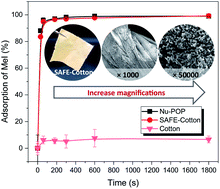Wearable super-adsorptive fibrous equipment in situ grafted with porous organic polymers for carcinogenic fumigant defense and detoxification†
Journal of Materials Chemistry A Pub Date: 2020-10-27 DOI: 10.1039/D0TA07475F
Abstract
Highly porous nucleophilic organic polymers (Nu-POPs) were synthesized in situ on cotton fibers by a condensation reaction between cyanuric chloride and melamine, and the products were employed as robust, wearable, and flexible cotton-based super-adsorptive fibrous equipment (SAFE-cotton) against exposure to vaporous pesticides. The covalent growth of the Nu-POP on surfaces of cotton fibers retained the physical characteristics of the Nu-POP to the greatest extent, which include specific surface area and porosity, while the cotton fabrics still remained wearable. The SAFE-cotton can repeatedly adsorb fumigant vapors instantly (i.e., equilibrium is reached in one minute) and massively (i.e., methyl iodide adsorption capacity of 596.88 mg g−1). The nitrogen atoms in the triazine rings of the Nu-POP on the SAFE-cotton are nucleophilic to detoxify sequestered fumigants during long-term use and storage. A colorimetric signal could reveal the failure of the SAFE-cotton functions due to the detoxification of the fumigants and the formation of a conjugated structure of the Nu-POP. The success of achieving SAFE-cotton without significant loss of the Nu-POP performance in terms of rapid fumigant adsorption and detoxification is expected to guide the design of next-generation protective materials with the advantages of flexible, wearable and easily processible properties.


Recommended Literature
- [1] Field-enhanced selectivity in nanoconfined ionic transport†
- [2] Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films†
- [3] Metal directed assembly of ditopic containers and their complexes with alkylammonium salts†
- [4] Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides†
- [5] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [6] N-doped carbon dots as robust fluorescent probes for the rapid detection of hypochlorite†
- [7] Front cover
- [8] Magnetic nanoparticles-cooperated fluorescence sensor for sensitive and accurate detection of DNA methyltransferase activity coupled with exonuclease III-assisted target recycling†
- [9] Analysis of steroids. Part X. Determination of 21-amino corticosteroids
- [10] Correction: Crystallinity-modulated hollow CeO2−x nanorods as free radical scavengers for long-term photostability in organic photovoltaics

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 129053-70-9









